D-Glucosamine-1-phosphate
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Overview
Description
D-Glucosamine-1-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is a key intermediate in the metabolic pathways of amino sugars and is involved in the synthesis of structural polysaccharides such as chitin and chitosan. The compound has the chemical formula C6H14NO8P and a molecular weight of 259.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosamine-1-phosphate can be synthesized through enzymatic phosphorylation of glucosamine. One common method involves the use of N-acetylhexosamine 1-kinase (NahK) to phosphorylate glucosamine, followed by pyrophosphorylation using N-acetylglucosamine uridyltransferase (GlmU) .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically modified strains of bacteria such as Escherichia coli are used to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to form glucosamine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of glucosamine.
Reduction: Glucosamine.
Substitution: Various substituted glucosamine derivatives
Scientific Research Applications
D-Glucosamine-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is involved in the study of metabolic pathways of amino sugars and their role in cellular processes.
Industry: this compound is used in the production of dietary supplements and pharmaceuticals
Mechanism of Action
D-Glucosamine-1-phosphate exerts its effects by participating in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The compound acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity and function of tissues. The molecular targets include enzymes involved in the glycosylation process, such as glycosyltransferases .
Comparison with Similar Compounds
D-Glucosamine-6-phosphate: Another phosphorylated derivative of glucosamine, involved in similar metabolic pathways.
N-Acetyl-D-glucosamine-1-phosphate: A derivative with an acetyl group, involved in the synthesis of peptidoglycans in bacterial cell walls.
N-Acetyl-D-glucosamine-6-phosphate: Similar to N-acetyl-D-glucosamine-1-phosphate but with the phosphate group at a different position.
Uniqueness: D-Glucosamine-1-phosphate is unique due to its specific role in the initial steps of glycosaminoglycan biosynthesis. Its position as a key intermediate in the metabolic pathways of amino sugars distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-IVMDWMLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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